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molecular formula C17H18N2O2 B8391449 2-Amino-3-benzoyl-N,N-dimethylphenylacetamide

2-Amino-3-benzoyl-N,N-dimethylphenylacetamide

Cat. No. B8391449
M. Wt: 282.34 g/mol
InChI Key: CBDVPOKBVAEIMF-UHFFFAOYSA-N
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Patent
US04313949

Procedure details

A solution of 33.0 g (0.1 mol) of 2-amino-3-benzoyl-α-(methylthio)-N,N-dimethylphenylacetamide in 500 ml of tetrahydrofuran was treated with 240 g of wet Raney nickel (washed 3 times with water and 3 times with trtrahydrofuran) for 10 minutes. The mixture was filtered and the filtrate was concentrated. The residue was crystallized from isopropyl alcohol to give 27.2 g (96%) of yellow needles, m.p. 123°-124° C.
Name
2-amino-3-benzoyl-α-(methylthio)-N,N-dimethylphenylacetamide
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH:16](SC)[C:17]([N:19]([CH3:21])[CH3:20])=[O:18]>O1CCCC1.[Ni]>[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([N:19]([CH3:20])[CH3:21])=[O:18]

Inputs

Step One
Name
2-amino-3-benzoyl-α-(methylthio)-N,N-dimethylphenylacetamide
Quantity
33 g
Type
reactant
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)C(C(=O)N(C)C)SC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
240 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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